1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Introduction and Research Context
Historical Development of Triazole-Based Therapeutics
The triazole class of heterocyclic compounds emerged in 1885 when Bladin first synthesized 1,2,3-triazole and 1,2,4-triazole derivatives through condensation reactions involving formamide and hydrazine derivatives. Early applications focused on dyestuffs and industrial chemicals, but the discovery of azole antifungal activity in the 1940s marked a pivotal shift toward biomedical applications. By the 1980s, triazoles became central to antifungal drug development, exemplified by fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes (CYP51) to disrupt ergosterol biosynthesis.
The structural versatility of triazoles enabled their expansion into antiviral, anticancer, and anti-inflammatory domains. For instance, carboxyamidotriazole (CAI) demonstrated antiproliferative effects by modulating calcium signaling in cancer cells, while icotinib-1,2,3-triazole derivatives showed potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy. These advancements underscore the scaffold’s adaptability in addressing diverse biological targets.
Table 1: Milestones in Triazole Therapeutic Development
| Year | Discovery/Development | Impact |
|---|---|---|
| 1885 | Synthesis of triazoles by Bladin | Foundation of triazole chemistry |
| 1944 | Antifungal activity of azoles reported | Emergence of antifungal drug candidates |
| 1980s | Fluconazole and voriconazole introduced | First-line treatments for systemic fungal infections |
| 2010s | Triazole-based IDO1 inhibitors developed | Novel immunotherapeutic strategies for cancer |
Significance of 1,2,3-Triazole Scaffolds in Medicinal Chemistry
The 1,2,3-triazole ring system offers unique physicochemical properties that enhance drug-like characteristics:
- Aromatic Stability : The 10π-electron system confers metabolic resistance to oxidative degradation, prolonging half-life.
- Hydrogen Bonding Capacity : Three nitrogen atoms enable interactions with biological targets, such as heme iron in CYP enzymes.
- Structural Modularity : The 1,2,3-triazole ring serves as a bioisostere for amide or ester groups, enabling scaffold hybridization.
These attributes have driven the development of drugs like cefatrizine (antibacterial) and CAI (anticancer), which leverage triazole-mediated target engagement. Recent work on 1,2,3-triazole Schiff bases further highlights their potential against viral targets, including SARS-CoV-2 proteases.
Rationale for Studying 1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
The compound’s structure (molecular weight: 245.28 g/mol) integrates three pharmacophoric elements:
- 1,2,3-Triazole Core : Facilitates hydrogen bonding and π-π stacking with biological targets, as seen in CYP51 inhibitors.
- 4-Ethylbenzyl Substituent : Enhances lipophilicity, potentially improving membrane permeability and target affinity.
- Carboxylic Acid Moiety : Introduces ionizability for salt formation, optimizing solubility and bioavailability.
Table 2: Structural Features and Hypothesized Roles
| Component | Role |
|---|---|
| 1,2,3-Triazole | Target engagement via hydrogen bonding and aromatic interactions |
| 4-Ethylphenylmethyl | Modulation of lipophilicity and pharmacokinetics |
| Carboxylic Acid | Solubility enhancement and potential for prodrug derivatization |
This combination suggests utility in infections or oncology, paralleling developments in di-arylated 1,2,4-triazole anticancer agents. The ethylphenyl group may confer selectivity for hydrophobic binding pockets, while the carboxylic acid could enable interactions with polar residues in enzymatic active sites.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-10-4-6-11(7-5-10)8-16-9(2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLSJFXOKZDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Amines derived from the triazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Triazoles, including 1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi. The compound's structure allows for interactions with microbial enzymes, potentially inhibiting their function and growth .
Anticancer Properties:
Studies have shown that triazole compounds can act as anticancer agents by interfering with cellular processes in cancer cells. The incorporation of the triazole moiety has been linked to enhanced activity against specific cancer types, making this compound a candidate for further investigation in cancer therapeutics .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed promising results in vitro against breast cancer cell lines, suggesting that modifications to the triazole framework could enhance efficacy .
Agricultural Applications
Fungicides:
The compound's triazole structure is known for its fungicidal properties. It can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes it a useful candidate for developing agricultural fungicides to protect crops from fungal infections .
Herbicides:
Research has explored the use of triazole derivatives as herbicides. The ability to modify the side chains allows for the design of selective herbicides that target specific weed species while minimizing harm to crops .
Materials Science Applications
Polymer Chemistry:
The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for cross-linking reactions that enhance material durability and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .
Nanotechnology:
In nanotechnology, triazoles are being investigated as stabilizing agents for nanoparticles. Their ability to form complexes with metal ions can lead to the creation of novel nanomaterials with tailored properties for applications in electronics and catalysis .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits microbial enzyme function |
| Anticancer therapy | Interferes with cellular processes | |
| Agriculture | Fungicides | Inhibits ergosterol biosynthesis |
| Herbicides | Selective targeting of weeds | |
| Materials Science | Polymer synthesis | Enhances durability and thermal stability |
| Nanotechnology | Stabilizes nanoparticles and forms metal complexes |
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Substituent Effects on Tautomerism and Stability
- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid ():
This analogue replaces the 4-ethylphenylmethyl group with a 4-ethoxyphenyl group and substitutes the methyl group at position 5 with a formyl group. The formyl group induces ring-chain tautomerism , favoring the open-chain form (80%) over the cyclic hemiacetal tautomer (20%) in solution . In contrast, the target compound’s methyl group at position 5 likely stabilizes the triazole ring without tautomeric competition. The ethoxy group may enhance solubility compared to the ethylphenylmethyl substituent.
Metal Coordination and Crystal Structures
- 1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (): This ligand combines pyrazole and triazole moieties, enabling coordination with metals like Mn(II) to form stable complexes. However, the ethylphenylmethyl group in the target compound may sterically hinder metal binding compared to smaller substituents.
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ():
The phenyl substituent at position 1 forms hydrogen-bonded dimers in crystal structures, whereas the ethylphenylmethyl group in the target compound could lead to distinct packing patterns due to increased hydrophobicity and steric bulk .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a member of the triazole family, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties as well as its structure-activity relationships.
The chemical formula of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of 245.28 g/mol. The compound features a triazole moiety that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 1283352-51-1 |
| IUPAC Name | 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole have shown efficacy against various strains of influenza viruses. In vitro assessments indicated that these compounds could significantly reduce viral infectivity by over 90% at specific concentrations.
Key Findings:
- Neuraminidase Inhibition : The compound demonstrated the ability to inhibit neuraminidase activity in influenza viruses, which is critical for viral replication and spread .
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism often involves disrupting cell wall synthesis or interfering with essential metabolic pathways.
Case Study:
In one study, related triazole compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a notable inhibition zone at varying concentrations, suggesting strong antibacterial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely researched. Several studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole is influenced by its structural components. Modifications in the substituents on the triazole ring can enhance or diminish its efficacy against specific targets.
Observations:
Q & A
What are the recommended synthetic routes for 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the 4-position with a carboxylic acid group. For example:
Core synthesis : React 4-ethylbenzyl azide with a propargyl ester derivative under Cu(I) catalysis (e.g., CuI/PPh₃) to form the triazole ring .
Carboxylic acid introduction : Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.
Key factors affecting yield and purity include:
- Temperature : Optimal cycloaddition occurs at 50–80°C; higher temperatures may promote side reactions.
- Catalyst loading : Excess Cu(I) can lead to byproducts (e.g., dimerization).
- Purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane) is critical for isolating the pure carboxylic acid derivative. Reported yields range from 65–85% depending on substrate steric effects .
How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this triazole derivative?
Answer:
SC-XRD provides definitive evidence for:
- Regiochemistry of the triazole ring : Confirming whether the substituents occupy the 1,4- or 1,5-positions (critical for bioactivity). For example, a related compound (5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) was confirmed to adopt the 1,4-regioisomer via SC-XRD, with bond lengths (C–N = 1.34–1.37 Å) and angles consistent with triazole geometry .
- Conformational analysis : The 4-ethylphenylmethyl group’s orientation relative to the triazole ring can be visualized, aiding in understanding steric interactions for drug design.
Methodological note : Crystallize the compound in a slow-evaporating solvent system (e.g., DCM/hexane) and collect data at 293 K to minimize thermal motion artifacts .
What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be interpreted?
Answer:
- ¹H/¹³C NMR :
- The triazole proton (H-2) appears as a singlet at δ 7.8–8.2 ppm. The 4-ethylphenylmethyl group’s benzylic protons resonate as a singlet at δ 4.5–5.0 ppm .
- Conflicting shifts may arise from solvent polarity or aggregation; use deuterated DMSO for enhanced resolution.
- IR spectroscopy : The carboxylic acid C=O stretch appears at 1680–1720 cm⁻¹. Overlap with triazole C=N stretches (~1600 cm⁻¹) requires deconvolution .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 289.12 for C₁₄H₁₆N₃O₂). Discrepancies may indicate residual solvents or incomplete hydrolysis .
How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of triazole derivatives in further functionalization?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carboxylic acid’s carboxylate group may direct electrophilic substitution to the triazole’s 5-position .
Predict regioselectivity in cross-coupling reactions : Calculate activation barriers for Suzuki-Miyaura coupling at different triazole positions.
Validate experimental data : Compare computed vs. experimental NMR/IR spectra to confirm structural assignments .
What strategies are recommended for analyzing contradictory bioactivity data across studies involving this compound?
Answer:
Contradictions may arise from:
- Purity differences : Validate compound purity via HPLC (>95%) and DSC (melting point consistency) .
- Assay variability : Standardize bioassays (e.g., enzyme inhibition IC₅₀) using controls like known inhibitors.
- Solubility effects : Use DMSO stocks at <1% v/v to avoid cytotoxicity artifacts.
Case study : A related triazole-carboxylic acid showed conflicting IC₅₀ values (10 μM vs. 50 μM) in kinase assays due to buffer composition (Tris vs. HEPES), highlighting the need for protocol harmonization .
How can researchers optimize the stability of this compound under physiological conditions for in vitro studies?
Answer:
- pH stability : The carboxylic acid group may deprotonate (pKa ~4.5), affecting solubility. Use buffered solutions (pH 7.4) with 0.1% BSA to mimic physiological conditions .
- Light sensitivity : Store solutions in amber vials at –20°C; monitor degradation via LC-MS over 72 hours.
- Metabolic stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess esterase-mediated hydrolysis of methyl esters (if present) .
What are the limitations of current synthetic methods, and how can they be addressed through reaction engineering?
Answer:
Limitations :
- Low regioselectivity in triazole formation.
- Poor solubility of intermediates in aqueous media.
Solutions : - Flow chemistry : Improve heat/mass transfer for CuAAC reactions, reducing side products .
- Microwave-assisted synthesis : Enhance reaction rates (e.g., 30 minutes vs. 24 hours) for hydrolysis steps .
- Green solvents : Replace DMF with Cyrene™ to improve sustainability .
How should researchers design structure-activity relationship (SAR) studies for triazole-carboxylic acid derivatives targeting enzyme inhibition?
Answer:
Core modifications : Synthesize analogs with varying substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) to assess steric/electronic effects .
Carboxylic acid bioisosteres : Replace –COOH with tetrazole or sulfonamide groups to modulate polarity and binding affinity .
3D-QSAR models : Use CoMFA/CoMSIA to correlate molecular fields (e.g., electrostatic, hydrophobic) with activity data .
What advanced analytical techniques are critical for studying degradation pathways of this compound?
Answer:
- LC-HRMS/MS : Identify degradation products (e.g., decarboxylation or triazole ring cleavage) under oxidative stress (H₂O₂/UV) .
- NMR kinetics : Monitor real-time degradation in D₂O at 37°C to quantify half-life.
- XPS : Characterize surface oxidation states in solid-state formulations .
How can machine learning (ML) accelerate the discovery of novel triazole-carboxylic acid derivatives with desired properties?
Answer:
- Dataset curation : Train ML models on existing triazole bioactivity data (e.g., ChEMBL, PubChem) to predict logP, solubility, and target affinity .
- Generative chemistry : Use VAEs or GANs to design novel scaffolds with optimized ADMET profiles.
- Experimental validation : Prioritize top candidates for synthesis and testing, closing the design-make-test-analyze loop .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
